Ellagic acid dihydrate

Description

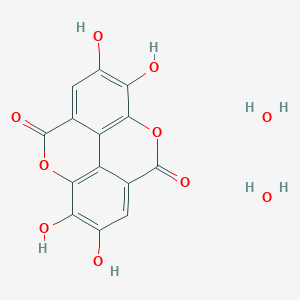

Structure

3D Structure of Parent

Properties

IUPAC Name |

6,7,13,14-tetrahydroxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6O8.2H2O/c15-5-1-3-7-8-4(14(20)22-11(7)9(5)17)2-6(16)10(18)12(8)21-13(3)19;;/h1-2,15-18H;2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEPCRIPMALGRJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C3=C(C(=C1O)O)OC(=O)C4=CC(=C(C(=C43)OC2=O)O)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

natural sources and extraction of Ellagic acid dihydrate

An In-depth Technical Guide to the Natural Sources and Extraction of Ellagic Acid Dihydrate

Introduction

Ellagic acid (EA) is a naturally occurring polyphenolic compound found in a variety of fruits, nuts, and seeds.[1][2] Structurally, it is a dilactone of hexahydroxydiphenic acid (HHDP), often produced from the hydrolysis of ellagitannins (ETs).[3] This compound has garnered significant interest within the scientific and drug development communities due to its potent antioxidant, anti-inflammatory, antimutagenic, and antiproliferative properties.[3][4] While promising, the clinical application of ellagic acid is often hindered by its low aqueous solubility and poor bioavailability.[4][5] This guide provides a detailed overview of the primary natural sources of ellagic acid, comprehensive methodologies for its extraction and purification, and a look into its mechanism of action relevant to drug development professionals.

Natural Sources of Ellagic Acid

Ellagic acid is widespread in the plant kingdom, typically found as a component of ellagitannins.[6] These hydrolyzable tannins release ellagic acid upon hydrolysis under acidic or alkaline conditions.[7] The concentration of ellagic acid and its precursors can vary significantly depending on the plant species, part of the plant, and stage of ripeness.[8] High concentrations are notably found in berries, nuts, and certain fruits.[3][9]

Table 1: Quantitative Analysis of Ellagic Acid in Various Natural Sources

| Natural Source | Plant Part | Ellagic Acid Content | Reference(s) |

| Kakadu Plum | Fruit | Up to 140.2 g/kg (dw) | [7] |

| Pomegranate | Peel & Mesocarp | Punicalagin (an ET) content: 11-20 g/kg | [3] |

| Raspberry | Fruit | Up to 330 mg/100g (fw) as ETs | [3] |

| Strawberry | Fruit | ~70 mg/100g (fw) as ETs | [3] |

| Cloudberry | Fruit | Up to 330 mg/100g (fw) as ETs | [3] |

| Walnut | Kernel | High levels reported | [1][2][9] |

| Pecan | Kernel | High levels reported | [1][9] |

| Chestnut | Raw | High levels reported | [1] |

| Oak Wood | Wood | Up to 10% of dry material as ETs | [3] |

| Grapevine (Gamay) | Leaves | Up to 770 mg/kg (dw) | [9] |

(Note: dw = dry weight; fw = fresh weight; ETs = ellagitannins)

Extraction and Purification Methodologies

The extraction of ellagic acid from plant matrices is a critical step for its isolation and subsequent use. Commercial production often involves the hydrolysis of ellagitannin-rich plant extracts.[7] The choice of extraction method depends on the source material, desired purity, and scalability.

General Extraction Workflow

The process typically begins with pre-treatment of the raw plant material, followed by extraction of ellagitannins, hydrolysis to yield free ellagic acid, and subsequent purification steps.

Caption: A generalized workflow for the extraction of ellagic acid from plant materials.

Experimental Protocols

1. Acid Hydrolysis of Ellagitannins from Pomegranate Peel

This method is widely used for liberating ellagic acid from its polymeric tannin form.

-

Principle: Strong acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are used to cleave the ester bonds of ellagitannins, releasing hexahydroxydiphenic acid, which spontaneously lactonizes to form the water-insoluble ellagic acid.[7]

-

Protocol:

-

Pre-treatment: Dried pomegranate peels are ground into a fine powder.

-

Initial Extraction: The powder is subjected to solvent extraction, often with an ethanol-water mixture, to obtain a crude ellagitannin extract. The solvent is then typically removed by evaporation.[10]

-

Hydrolysis: The crude extract is redissolved in water. Concentrated sulfuric acid is added to a final concentration of approximately 0.5-1.0 M.[10][11]

-

The mixture is heated and refluxed at a temperature between 40°C and 110°C for a duration of 30 minutes to 6 hours.[10][11][12] Optimal conditions for Phyllanthus urinaria L. were found to be 0.552 mol/L H₂SO₄ at 40°C for 30 minutes.[11]

-

Precipitation & Collection: Upon cooling, the crude ellagic acid precipitates due to its low solubility. The precipitate is collected by filtration.

-

Purification: The crude product is washed with water to remove residual acid and other water-soluble impurities. Further purification can be achieved by recrystallization from a solvent like methanol or by using macroporous resin chromatography to achieve purity greater than 97%.[10][11]

-

2. Organic Solvent-Free Extraction using Sodium Bicarbonate (SBAE)

This novel, eco-friendly method is effective for extracting ellagic acid from sources like raspberry wine pomace.[13]

-

Principle: A sodium bicarbonate (NaHCO₃) solution is used to facilitate the extraction and hydrolysis of ellagic acid compounds, avoiding the use of organic solvents.

-

Protocol (Optimized for Raspberry Wine Pomace): [13]

-

Sample Preparation: Dried raspberry wine pomace is milled into a fine powder.

-

Extraction: The pomace is mixed with a 1% NaHCO₃ solution at a solid-to-liquid ratio of 1:100.

-

Heating: The mixture is heated to 90-100°C for a duration of 20-60 minutes. Optimal conditions were reported as 100°C for 20 minutes.[13]

-

Separation: The solution containing the extracted materials is separated from the solid residue by centrifugation.

-

Analysis: The supernatant is analyzed for ellagic acid concentration, typically using High-Performance Liquid Chromatography (HPLC).

-

3. Mechanochemical-Assisted Extraction (MCAE)

This method utilizes mechanical force to enhance extraction efficiency before hydrolysis.

-

Principle: Ball milling is used to break down the plant cell structure, increasing the surface area and facilitating the release of ellagitannins into the solvent.

-

Protocol (for Phyllanthus urinaria L.): [11]

-

Ball Milling: The dried plant material is subjected to mechanochemical ball milling.

-

Solvent Extraction: The milled material undergoes ultrasonic-assisted solvent extraction to yield a high concentration of ellagitannins.

-

Acid Hydrolysis: The resulting extract is then hydrolyzed using the acid hydrolysis method described previously to convert ellagitannins to ellagic acid.

-

Purification: The final product is purified using XDA-8D macroporous resin, achieving a purity of over 97% and a yield of 10.2 mg/g.[14]

-

Table 2: Comparison of Selected Ellagic Acid Extraction Methodologies

| Method | Plant Source | Key Parameters | Yield | Purity | Reference(s) |

| Acid Hydrolysis | Pomegranate Rind | H₂SO₄, 105°C, 4 hours | 79.0% (from crude) | 97.5% | [10] |

| Mechanochemical-Assisted | Phyllanthus urinaria L. | Ball milling + H₂SO₄ hydrolysis (0.552 M, 40°C, 30 min) | 10.2 mg/g | >97% | [11][14] |

| Sodium Bicarbonate Assisted (SBAE) | Raspberry Wine Pomace | 1% NaHCO₃, 100°C, 20 min, 1:100 S/L ratio | 6.30 mg/g | Not specified | [13] |

| Methanol-Acetone-Water | Raspberry Pomace | Methanol-acetone-water (7:7:6), ultrasonication | 2.66 mg/g | Not specified | [13] |

Relevance in Drug Development: Mechanism of Action

Ellagic acid's potential as a therapeutic agent stems from its ability to modulate multiple cellular signaling pathways.[15][16] Its antioxidant and anti-inflammatory effects are well-documented.[4][17] For drug development professionals, its anti-angiogenic activity is of particular interest.

Inhibition of VEGFR-2 Signaling Pathway

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key enzyme in this process. Ellagic acid has been shown to exert potent anti-angiogenic effects by directly targeting the VEGFR-2 signaling pathway.[18]

Caption: Ellagic acid inhibits angiogenesis by targeting the VEGFR-2 signaling pathway.

Mechanistic studies have shown that ellagic acid can stably locate at the ATP-binding pocket of the VEGFR-2 kinase domain.[18] This binding prevents the activation of VEGFR-2 and subsequently blocks its downstream signaling cascades. The consequences of this inhibition include a significant reduction in intracellular Reactive Oxygen Species (ROS) and the suppression of Matrix Metalloproteinase (MMP-2 and MMP-9) activity, both of which are crucial for endothelial cell migration and invasion during angiogenesis.[18] As a natural and non-toxic inhibitor of VEGFR-2, ellagic acid presents a promising candidate for the development of novel anti-angiogenesis agents in cancer therapy.[18]

Conclusion

This compound is a valuable natural compound with significant therapeutic potential. A diverse range of plant materials, particularly pomegranates, berries, and nuts, serve as rich sources. Effective extraction and purification are paramount for its application in research and drug development. While traditional acid hydrolysis methods are robust, newer techniques like mechanochemical-assisted and solvent-free extractions offer improved efficiency and environmental friendliness. Understanding the molecular mechanisms of ellagic acid, such as its potent inhibition of the VEGFR-2 pathway, provides a solid foundation for its exploration as a lead compound in the development of new therapies for a variety of diseases, most notably cancer. Further research focusing on enhancing its bioavailability remains a critical step in translating its preclinical promise into clinical success.

References

- 1. Ellagic acid - Wikipedia [en.wikipedia.org]

- 2. Ellagic Acid: What It Is, How It Works, and Food Sources [healthline.com]

- 3. Ellagic Acid: A Review on Its Natural Sources, Chemical Stability, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jnanoparticle.com [jnanoparticle.com]

- 5. Improvements in Metabolic Health with Consumption of Ellagic Acid and Subsequent Conversion into Urolithins: Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ellagic Acid: A Dietary-Derived Phenolic Compound for Drug Discovery in Mild Cognitive Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in the Production and Applications of Ellagic Acid and Its Derivatives. A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. anale-horticultura.reviste.ucv.ro [anale-horticultura.reviste.ucv.ro]

- 9. researchgate.net [researchgate.net]

- 10. CN100497343C - Method for preparing ellagic acid by pomegranate rind - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

- 12. KR101091641B1 - Efficient isolating method of ellagic acid from pomegranate and functional cosmetics composition with ellagic acid extracts - Google Patents [patents.google.com]

- 13. An Organic Solvent-Free Method for the Extraction of Ellagic Acid Compounds from Raspberry Wine Pomace with Assistance of Sodium Bicarbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Ellagic Acid: A Logical Lead for Drug Development? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Pharmacological Update of Ellagic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Thieme E-Journals - Planta Medica / Full Text [thieme-connect.com]

- 18. Ellagic acid, a phenolic compound, exerts anti-angiogenesis effects via VEGFR-2 signaling pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis Pathway of Ellagic Acid in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of ellagic acid in plants. Ellagic acid, a naturally occurring polyphenolic compound, is renowned for its potent antioxidant, anti-inflammatory, and antiproliferative properties.[1] It is not typically synthesized directly but is rather a product of the hydrolysis of a larger class of compounds known as ellagitannins.[2][3] This document outlines the multi-step enzymatic pathway from primary metabolism to the formation of complex ellagitannins and the subsequent release of ellagic acid.

I. Core Biosynthesis Pathway

The synthesis of ellagic acid is intrinsically linked to the broader pathway of hydrolyzable tannins. The journey begins with the shikimate pathway, a central route in primary metabolism for the production of aromatic amino acids and other key phenolic compounds.[1]

1. Formation of Gallic Acid: The precursor for all hydrolyzable tannins is gallic acid (3,4,5-trihydroxybenzoic acid).[1] Gallic acid is formed from 3-dehydroshikimate, an intermediate of the shikimate pathway. This conversion is catalyzed by the enzyme shikimate dehydrogenase (SDH).[4]

2. Synthesis of β-Glucogallin: The first committed step towards hydrolyzable tannins involves the esterification of gallic acid to a glucose molecule. The enzyme UDP-glucosyltransferase (UGT) catalyzes the reaction between gallic acid and UDP-glucose to form 1-O-galloyl-β-D-glucose, commonly known as β-glucogallin.[1][4]

3. Assembly of Pentagalloylglucose (PGG): β-glucogallin serves as both the foundational molecule and the acyl donor for subsequent galloylation steps.[5] A series of reactions catalyzed by β-glucogallin-dependent galloyltransferases (GGT) sequentially adds four more galloyl groups to the glucose core, culminating in the formation of the pivotal intermediate, 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG).[4][5] PGG is the central precursor for both gallotannins and ellagitannins.[1][5]

4. Oxidative Coupling and Formation of Ellagitannins: The defining step in the formation of ellagitannins is the intramolecular C-C oxidative coupling between two adjacent galloyl groups on the PGG molecule.[1][6] This reaction forms the characteristic hexahydroxydiphenoyl (HHDP) moiety.[1][7]

-

The initial oxidation of PGG is catalyzed by a laccase-like phenol (B47542) oxidase, which regio- and stereospecifically couples the galloyl groups at the 4 and 6 positions of the glucose core to yield tellimagrandin II, the first monomeric ellagitannin.[5]

-

From tellimagrandin II, a vast array of over 500 structurally diverse ellagitannins can be formed through further oxidative couplings, dehydrogenations, and oligomerization reactions, which are believed to be under enzymatic control.[6] For example, a similar oxidase can catalyze the dimerization of tellimagrandin II to form the dimeric ellagitannin, cornusiin E.[5]

5. Release of Ellagic Acid: Ellagic acid is the dilactone of hexahydroxydiphenic acid.[1][2] It is formed when ellagitannins are hydrolyzed, either enzymatically by ellagitannin acyl hydrolase (ellagitannase) or under acidic or basic conditions.[8][9] This hydrolysis cleaves the ester bonds linking the HHDP group to the sugar core. The released HHDP group is unstable and spontaneously undergoes lactonization to form the stable, planar structure of ellagic acid.[7][9]

II. Visualization of Pathways and Workflows

The following diagrams illustrate the core biosynthetic pathway and a general experimental workflow for its analysis.

Caption: The core biosynthesis pathway of ellagic acid in plants.

References

- 1. Ellagic Acid: A Review on Its Natural Sources, Chemical Stability, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ellagic acid - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Enzymology of gallotannin and ellagitannin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ellagitannin Biosynthesis | Natural Chemistry Research Group [naturalchemistry.utu.fi]

- 7. Ellagitannin - Wikipedia [en.wikipedia.org]

- 8. Ellagic acid from acorn fringe by enzymatic hydrolysis and combined effects of operational variables and enzymes on yield of the production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent Advances in the Production and Applications of Ellagic Acid and Its Derivatives. A Review - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of Ellagic acid dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of ellagic acid dihydrate. The information is curated for professionals in research and development, offering quantitative data, detailed experimental protocols, and visualizations of its biological interactions to support further investigation and application of this promising natural compound.

Physicochemical Properties

This compound is a naturally occurring phenolic compound found in various fruits, nuts, and seeds. It is known for its antioxidant, anti-inflammatory, and potential anti-cancer properties. A thorough understanding of its physicochemical characteristics is fundamental for its application in research and drug development.

General Properties

| Property | Value | Source |

| Chemical Name | 2,3,7,8-Tetrahydroxy[1]benzopyrano[5,4,3-cde][1]benzopyran-5,10-dione dihydrate | |

| Synonyms | Gallogen, Lagistase | [2] |

| CAS Number | 476-66-4 (anhydrous) | |

| Molecular Formula | C₁₄H₆O₈ · 2H₂O | |

| Molecular Weight | 338.22 g/mol |

Physical Properties

| Property | Value | Source |

| Appearance | Tan to gray crystalline solid | [3],[2] |

| Melting Point | >360 °C | |

| Solubility in Water | <0.1 g/100 mL at 21 °C | [3] |

| Solubility in Organic Solvents | Soluble in 1M NaOH (10 mg/mL), DMSO (~0.14 mg/mL), and ethanol (B145695) (10 mg/mL, may require slight heating). | [4],[5],[2] |

| Stability | Stable under standard conditions. Sensitive to air and light. Alkaline solutions are unstable and should be prepared fresh. | [3],[5] |

Crystal Structure

The crystal structure of this compound has been determined by X-ray diffraction. It forms triclinic crystals. The molecule is planar, and the crystal structure is characterized by layers of molecules interconnected by hydrogen bonds to water molecules.[1][6][7]

| Crystallographic Parameter | Value | Source |

| Crystal System | Triclinic | [1][7] |

| Space Group | Pī | [1] |

| Unit Cell Dimensions | a = 7.656(1) Åb = 9.563(1) Åc = 4.623(1) Åα = 97.88(1)°β = 103.2(1)°γ = 102.22(1)° | [1][7] |

| Volume (V) | 315.9 ų | [1][7] |

| Molecules per Unit Cell (Z) | 1 | [1][6][7] |

Spectroscopic Properties

| Technique | Wavelength (λmax) / Wavenumber (cm⁻¹) | Solvent | Source |

| UV-Vis Spectroscopy | 256 nm, 365 nm | DMSO | [2] |

| Infrared (IR) Spectroscopy | Broad band in the range of 2800–3700 cm⁻¹ (O-H stretching) | [8] |

Experimental Protocols

This section details the methodologies for determining the key physicochemical properties of this compound.

Determination of Aqueous Solubility (Shake-Flask Method based on ASTM E1148)

This method determines the saturation solubility of a compound in water.[1][9][10]

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a flask containing deionized water.

-

Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle. Centrifuge or filter the sample to separate the undissolved solid from the aqueous solution.

-

Quantification: Analyze the concentration of ellagic acid in the clear aqueous phase using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is reported as the concentration of the saturated solution in units such as mg/L or mol/L.

Determination of Melting Range (Capillary Method based on USP <741>)

This protocol outlines the determination of the melting range of a solid compound.[4][7][11][12][13]

Procedure:

-

Sample Preparation: Finely powder the dry this compound.

-

Capillary Tube Loading: Pack the powdered sample into a capillary tube to a height of 2-4 mm.

-

Apparatus Setup: Place the capillary tube in a melting point apparatus.

-

Heating: Heat the apparatus at a controlled rate. A slower heating rate (1-2 °C/min) is used when approaching the expected melting point to ensure accuracy.

-

Observation: Record the temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the last solid particle disappears. This range is the melting range. For a pure substance, this range is typically narrow.

Single-Crystal X-ray Diffraction

This technique is used to determine the three-dimensional atomic and molecular structure of a crystalline compound.[14][15][16][17]

Workflow:

Caption: Workflow for Single-Crystal X-ray Diffraction.

UV-Visible Spectroscopy (Quantitative Analysis)

This method is used to determine the concentration of a substance in a solution based on its light absorption properties, following the Beer-Lambert Law.[5][18][19][20][21]

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in a suitable solvent (e.g., DMSO) with known concentrations.

-

Wavelength Selection: Scan the UV-Vis spectrum of one of the standard solutions to determine the wavelength of maximum absorbance (λmax).

-

Absorbance Measurement: Measure the absorbance of each standard solution at the determined λmax using a spectrophotometer. A blank solution (solvent only) is used as a reference.

-

Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions. This should yield a linear relationship according to the Beer-Lambert law (A = εbc).

-

Unknown Sample Analysis: Measure the absorbance of the sample with an unknown concentration at the same λmax.

-

Concentration Determination: Use the calibration curve to determine the concentration of the unknown sample.

Biological Activity and Signaling Pathways

Ellagic acid is known to modulate several key signaling pathways involved in cell proliferation, angiogenesis, and inflammation. Understanding these interactions is crucial for its development as a therapeutic agent.

Inhibition of PI3K/Akt Signaling Pathway

Ellagic acid has been shown to inhibit the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway, which is often hyperactivated in cancer and promotes cell survival and proliferation.[8][22]

Caption: Ellagic acid inhibits the PI3K/Akt signaling pathway.

Inhibition of VEGF/VEGFR2 Signaling

Ellagic acid can inhibit angiogenesis by targeting the Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR2) signaling cascade.[2]

Caption: Ellagic acid inhibits VEGF/VEGFR2-mediated angiogenesis.

Modulation of TGF-β/Smad Signaling

Ellagic acid has been reported to modulate the Transforming Growth Factor-beta (TGF-β)/Smad pathway, which is involved in fibrosis and cell differentiation.[23][24][25]

Caption: Ellagic acid modulates the TGF-β/Smad signaling pathway.

Experimental Workflow for Kinase Inhibition Assay

To validate the inhibitory effect of ellagic acid on kinases such as VEGFR2, a luminescence-based kinase assay can be employed.[3][6][26][27][28]

Procedure:

-

Reagent Preparation: Prepare solutions of the kinase (e.g., VEGFR2), a suitable substrate, ATP, and various concentrations of this compound.

-

Assay Plate Setup: In a 96-well plate, add the kinase and ellagic acid (or vehicle control) and pre-incubate.

-

Initiation of Reaction: Add the substrate and ATP to start the kinase reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Detection: Add a detection reagent (e.g., Kinase-Glo®) that measures the amount of ATP remaining or ADP produced. The luminescent signal is inversely proportional to the kinase activity.

-

Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of inhibition for each concentration of ellagic acid and determine the IC₅₀ value.

Caption: Workflow for a luminescence-based kinase inhibition assay.

Experimental Workflow for Western Blot Analysis of Signaling Proteins

Western blotting is a key technique to assess the phosphorylation status and expression levels of proteins within a signaling pathway upon treatment with a compound like ellagic acid.[23][24][29][30]

Procedure:

-

Cell Culture and Treatment: Culture appropriate cells (e.g., cancer cell lines) and treat them with different concentrations of this compound for a specified time.

-

Protein Extraction: Lyse the cells to extract total proteins.

-

Protein Quantification: Determine the protein concentration in each lysate using a suitable method (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Immunoblotting:

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., total Akt, phospho-Akt, total Smad3, phospho-Smad3).

-

Secondary Antibody Incubation: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative protein expression and phosphorylation levels.

Conclusion

This technical guide provides a consolidated resource on the physical and chemical properties of this compound, alongside standardized experimental protocols and an overview of its interaction with key biological signaling pathways. The presented data and methodologies are intended to facilitate further research and development of this compound for its potential therapeutic applications. The provided visualizations offer a clear framework for understanding its mechanism of action at a molecular level.

References

- 1. store.astm.org [store.astm.org]

- 2. Ellagic acid inhibits VEGF/VEGFR2, PI3K/Akt and MAPK signaling cascades in the hamster cheek pouch carcinogenesis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro VEGFR2 kinase activity assay [bio-protocol.org]

- 4. uspbpep.com [uspbpep.com]

- 5. sim4t.com [sim4t.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. â©741⪠Melting Range or Temperature [doi.usp.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. store.astm.org [store.astm.org]

- 10. store.astm.org [store.astm.org]

- 11. youtube.com [youtube.com]

- 12. scribd.com [scribd.com]

- 13. thinksrs.com [thinksrs.com]

- 14. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 15. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 17. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 18. glencoe.mheducation.com [glencoe.mheducation.com]

- 19. UV-Visible spectroscopy | PPTX [slideshare.net]

- 20. Beer–Lambert law - Wikipedia [en.wikipedia.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Ellagic acid exerts antitumor effects via the PI3K signaling pathway in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. bosterbio.com [bosterbio.com]

- 26. bpsbioscience.com [bpsbioscience.com]

- 27. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 28. indigobiosciences.com [indigobiosciences.com]

- 29. pnas.org [pnas.org]

- 30. TGF-β Antibody | Cell Signaling Technology [awsprod-cellsignal.com]

Ellagic Acid Dihydrate: A Technical Guide for Researchers

Introduction

Ellagic acid is a naturally occurring polyphenolic compound found in numerous fruits, nuts, and seeds, such as pomegranates, berries, and walnuts. It exists primarily in the form of hydrolyzable tannins called ellagitannins, which release ellagic acid upon hydrolysis in the gut.[1][2] The hydrated form, ellagic acid dihydrate, is of significant interest to the scientific community for its potent antioxidant, anti-inflammatory, anti-mutagenic, and anti-carcinogenic properties.[1][3][4] This document provides a detailed technical overview of this compound, focusing on its core molecular properties, its role in key cellular signaling pathways, and common experimental methodologies used in its study.

Core Molecular and Chemical Properties

This compound is a planar molecule whose structure enables it to accept electrons, contributing to its antioxidant capabilities.[5][6] It is characterized as a dilactone of hexahydroxydiphenic acid.[4] The key quantitative data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₀O₁₀ (or C₁₄H₆O₈ · 2H₂O) | [4][7][8] |

| Molecular Weight | 338.22 g/mol | [4][7][8][9] |

| CAS Number | 133039-73-3 (dihydrate); 476-66-4 (anhydrous) | [4][7][10] |

| Appearance | Slightly beige powder | [4] |

| Melting Point | >300 °C | [10] |

| Solubility | 1 M NaOH: 10 mg/mL; ethanol (B145695): 10 mg/mL | [4][9] |

| Purity (Assay) | ≥98% (by HPLC) | [4] |

Involvement in Cellular Signaling Pathways

Ellagic acid exerts its diverse biological effects by modulating multiple intracellular signaling pathways. Its ability to interact with key regulatory proteins makes it a promising candidate for further investigation in drug development.

Nrf2 Antioxidant Response Pathway

Ellagic acid is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical cellular defense mechanism against oxidative stress.[3] Under stress conditions, ellagic acid facilitates the dissociation of Nrf2 from its inhibitor, Keap1, allowing Nrf2 to translocate to the nucleus. There, it initiates the transcription of antioxidant genes, such as heme oxygenase-1 (HO-1) and quinone oxidoreductase 1 (NQO1).[3][11]

PI3K/Akt Survival Pathway

The PI3K/Akt pathway is crucial for cell survival, growth, and proliferation. Ellagic acid has been shown to activate this pathway, which can be protective in certain contexts, such as mitigating adrenaline-induced cardiotoxicity.[11] However, in other contexts, such as in high-glucose-induced injury in mesangial cells, ellagic acid has been observed to inhibit the PI3K/Akt pathway, demonstrating its context-dependent mechanism of action.[12]

Cell Cycle and Apoptosis Regulation in Cancer

Ellagic acid has demonstrated significant anti-cancer potential by targeting hallmarks of cancer.[13] It can inhibit cyclin-dependent kinase 6 (CDK6), a key regulator of the cell cycle, leading to G1 arrest.[13] Furthermore, it modulates the expression of tumor suppressor proteins like p53 and p21.[12][13] In the context of apoptosis, ellagic acid can influence both the intrinsic (mitochondrial) and extrinsic pathways, promoting programmed cell death in cancer cells.[13]

Experimental Protocols and Methodologies

The study of this compound involves a range of standard biochemical and cell biology techniques. While specific parameters vary between experiments, the general workflows provide a foundation for research design.

General Workflow for In Vitro Analysis

A typical experimental workflow to investigate the effects of ellagic acid on a specific cellular process, such as a signaling pathway, involves cell culture, treatment, and subsequent molecular analysis.

Methodology Overviews

-

Preparation of Ellagic Acid Solutions: Due to its low water solubility, this compound is typically dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol to create a stock solution.[9] Slight heating may be necessary for complete solubilization in ethanol. Alkaline solutions can also be used but are less stable and should be prepared immediately before use.

-

High-Performance Liquid Chromatography (HPLC): This technique is standard for determining the purity of ellagic acid powder (typically ≥98%) and for quantifying its concentration in experimental samples, such as extracts or biological fluids.[4] A reversed-phase C18 column is commonly used with a mobile phase consisting of an acidified aqueous solution and an organic solvent like methanol (B129727) or acetonitrile.

-

Cell Viability and Proliferation Assays: To assess the cytotoxic or anti-proliferative effects of ellagic acid, assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 are frequently employed. These colorimetric assays measure the metabolic activity of living cells. Studies have used cell lines like 3T3-L1 murine preadipocytes to investigate effects on adipogenesis.[1]

-

Western Blotting: This is a key technique for investigating the impact of ellagic acid on signaling pathways.[12] After treating cells with ellagic acid, cell lysates are prepared, and proteins are separated by SDS-PAGE. Specific antibodies are used to detect the expression levels of total and phosphorylated proteins of interest (e.g., Akt, p53, Nrf2), providing insight into pathway activation or inhibition.[12]

-

Solubility and Dissolution Studies: To characterize the physicochemical properties of ellagic acid formulations, solubility is often tested in distilled water or other relevant media.[2] Samples are agitated for a set period (e.g., 72 hours), and the concentration of dissolved ellagic acid in the supernatant is quantified, typically by HPLC.[2]

References

- 1. Improvements in Metabolic Health with Consumption of Ellagic Acid and Subsequent Conversion into Urolithins: Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. libir.josai.ac.jp [libir.josai.ac.jp]

- 3. Ellagic Acid Alleviates Oxidative Stress by Mediating Nrf2 Signaling Pathways and Protects against Paraquat-Induced Intestinal Injury in Piglets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ellagic Acid, Dihydrate [sigmaaldrich.com]

- 5. The crystal and molecular structure of this compound: a dietary anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C14H10O10 | CID 16760409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound | P450 | TargetMol [targetmol.com]

- 10. This compound | 133039-73-3 [chemicalbook.com]

- 11. bioengineer.org [bioengineer.org]

- 12. researchgate.net [researchgate.net]

- 13. Ellagic Acid and Cancer Hallmarks: Insights from Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Ellagic Acid Dihydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for ellagic acid dihydrate, a naturally occurring polyphenol with significant interest in pharmaceutical and nutraceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound, facilitating easy reference and comparison.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR spectra of ellagic acid are typically recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

| ¹H NMR (in DMSO-d₆) | ¹³C NMR (in DMSO-d₆) | ||

| Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment |

| 7.44 (s, 2H) | H-5, H-5' | 158.9 | C-4, C-4' (C=O) |

| 10.5 (br s, 4H) | Ar-OH | 148.5 | C-3, C-3' (C-OH) |

| 140.0 | C-2, C-2' (C-OH) | ||

| 112.5 | C-1, C-1' | ||

| 110.2 | C-6, C-6' | ||

| 107.8 | C-5, C-5' |

Note: The broad singlet for the hydroxyl protons can vary in chemical shift and may exchange with residual water in the solvent.

Table 2: Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by the following absorption bands.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3400 | O-H stretching (phenolic and water) | Broad |

| ~1700 | C=O stretching (lactone) | Strong |

| ~1600 | Aromatic C=C stretching | Medium |

| ~1200 | C-O stretching | Medium |

One study identified more specific peaks at 3483 cm⁻¹ (O-H), 1751 cm⁻¹ (C=O), and 1428 cm⁻¹ (C=C)[1].

Table 3: UV-Vis Spectroscopic Data

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. In methanol, ellagic acid exhibits characteristic absorption maxima.

| Solvent | λmax 1 (nm) | λmax 2 (nm) |

| Methanol | 254 - 255 | 360 - 368 |

These absorption bands are attributed to the π → π* transitions within the aromatic system of the molecule. The exact position of the maxima can be influenced by the solvent and the pH of the solution[2][3].

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution, using gentle warming or sonication if necessary. Transfer the solution to a standard 5 mm NMR tube.

-

Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons, is recommended.

-

¹H NMR Acquisition:

-

Tune and shim the probe for the sample.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

The spectral width should be set to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a longer relaxation delay (e.g., 2-5 seconds), and a significantly larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

The spectral width should encompass the expected range for aromatic and carbonyl carbons (e.g., 0-200 ppm).

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable UV-grade solvent, such as methanol, at a known concentration (e.g., 1 mg/mL).

-

From the stock solution, prepare a dilute solution (e.g., 10 µg/mL) to ensure that the absorbance values fall within the linear range of the instrument (typically 0.1-1.0).

-

-

Instrumentation: A double-beam UV-Vis spectrophotometer is commonly used.

-

Data Acquisition:

-

Fill a quartz cuvette with the solvent to be used as a blank and record a baseline spectrum.

-

Rinse the cuvette with the sample solution and then fill it with the sample solution.

-

Scan the sample over a wavelength range of approximately 200-600 nm.

-

-

Data Processing: The instrument will generate a spectrum of absorbance versus wavelength. Identify the wavelengths of maximum absorbance (λmax).

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.

References

Ellagic Acid Dihydrate: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ellagic acid, a naturally occurring polyphenolic compound found in numerous fruits and nuts, has garnered significant attention within the scientific community for its diverse and potent biological activities.[1][2][3] This technical guide provides an in-depth overview of the known biological functions of ellagic acid dihydrate, with a focus on its antioxidant, anti-inflammatory, anti-cancer, neuroprotective, and metabolic regulatory properties. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Physicochemical Properties and Bioavailability

Ellagic acid (2,3,7,8-tetrahydroxy-chromeno[5,4,3-cde]chromene-5,10-dione) is a planar molecule characterized by four hydroxyl groups and two lactone groups, which contribute to its antioxidant capabilities.[4][5] It often exists in its dihydrate form in crystalline structure.[4][6] The bioavailability of ellagic acid is relatively low due to its poor water solubility.[7] Following oral administration, it is metabolized by gut microbiota into urolithins, which are more readily absorbed and are believed to contribute significantly to the overall biological effects.[4][7]

Core Biological Activities

Antioxidant Activity

Ellagic acid is a potent antioxidant capable of scavenging free radicals and chelating metal ions, thereby mitigating oxidative stress.[5][8][9] Its antioxidant capacity is attributed to the hydrogen-donating ability of its hydroxyl groups.[5] In vitro studies have consistently demonstrated its efficacy in various antioxidant assays.

Table 1: In Vitro Antioxidant Activity of Ellagic Acid

| Assay | Model/System | Result | Reference |

| DPPH Radical Scavenging | Chemical Assay | IC50 of ~50 µg/mL | [10] |

| ABTS Radical Scavenging | Chemical Assay | 93.9% scavenging at 20 µg/mL | [5] |

| Ferric Reducing Antioxidant Power (FRAP) | Chemical Assay | Significant reducing power | [11] |

| Lipid Peroxidation Inhibition | Rat liver microsomes | More effective than vitamin E | [5][9] |

Anti-inflammatory Activity

Ellagic acid exhibits significant anti-inflammatory properties by modulating key inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2][12][13] A primary mechanism of its anti-inflammatory action is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[12][14]

Table 2: In Vivo Anti-inflammatory Effects of Ellagic Acid

| Animal Model | Dosage | Key Findings | Reference |

| Adjuvant-induced arthritis in mice | 58.33 mg/kg | Reduced serum levels of IL-1β, TNF-α, and IL-17 | [15] |

| Concanavalin A-induced hepatitis in mice | 200 mg/kg | Decreased expression of TLR2, TLR4, NF-κB, TNF-α, IL-6, and IL-1β | [14] |

| Lipopolysaccharide-induced liver injury in mice | 20 mg/kg | Reduced hepatic MDA, TNF-α, and inhibited NF-κB activation via Nrf2/HO-1 pathway | [14] |

| Doxorubicin-induced cardiotoxicity in rats | Not specified | Down-regulated NF-κB (p50 and p65) | [14] |

Anticancer Activity

Ellagic acid has demonstrated promising anticancer effects through multiple mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and prevention of angiogenesis.[16][17] It can modulate various signaling pathways involved in cancer progression and has shown selective cytotoxicity towards cancer cells.[18]

Table 3: In Vitro Antiproliferative Activity of Ellagic Acid (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Caco-2 | Colon Cancer | 10-100 (dose-dependent) | [18] |

| MCF-7 | Breast Cancer | 10-100 (dose-dependent) | [18] |

| Hs 578T | Breast Cancer | 10-100 (dose-dependent) | [18] |

| DU 145 | Prostate Cancer | 10-100 (dose-dependent) | [18] |

| PANC-1 | Pancreatic Cancer | >10 (dose-dependent) | [17] |

| AsPC-1 | Pancreatic Cancer | >100 (dose-dependent) | [17] |

| MIA PaCA-2 | Pancreatic Cancer | >1000 | [17] |

| ES-2 | Ovarian Carcinoma | 10-100 (dose-dependent) | [19] |

| PA-1 | Ovarian Carcinoma | 10-100 (dose-dependent) | [19] |

| HepG2 | Hepatocellular Carcinoma | ~10 | [20] |

Neuroprotective Effects

Emerging evidence suggests that ellagic acid possesses neuroprotective properties, making it a potential therapeutic agent for neurodegenerative diseases.[2][12][21] Its neuroprotective mechanisms include reducing oxidative stress and neuroinflammation in the brain.[2][12]

Table 4: In Vivo Neuroprotective Effects of Ellagic Acid

| Animal Model | Dosage | Key Findings | Reference |

| Scopolamine-induced amnesia in mice | 30 and 100 mg/kg (i.p.) | Significantly reversed amnesia | [22] |

| Diazepam-induced amnesia in rats | 30 and 100 mg/kg (i.p.) | Significantly antagonized amnesia | [22] |

| Doxorubicin-induced neurotoxicity in rats | 10 mg/kg (oral) | Protected against neurotoxicity by reducing oxidative stress and inflammation | [12][14] |

| Pentylenetetrazole-induced seizures in mice | 100 mg/kg | Significantly elevated seizure threshold | [23] |

| Maximal electroshock seizure test in mice | 200 mg/kg | Increased seizure threshold | [23] |

Metabolic Regulation

Ellagic acid has been shown to exert beneficial effects on metabolic health by improving lipid profiles, reducing fat accumulation, and enhancing insulin (B600854) sensitivity.[24][25] Clinical studies have demonstrated its potential in managing metabolic syndrome.

Table 5: Effects of Ellagic Acid on Metabolic Parameters in Humans

| Study Population | Dosage | Duration | Key Findings | Reference |

| Patients with Metabolic Syndrome | 1000 mg/day (500 mg twice daily) | 12 weeks | Reduced waist circumference, blood pressure, triglycerides, fasting glucose, and insulin secretion; increased insulin sensitivity. | [26][27] |

| Patients with Type 2 Diabetes | 180 mg/day | Not specified | Decreased blood glucose, insulin resistance, HbA1c, total cholesterol, triglycerides, LDL, and inflammatory markers. | [24] |

Signaling Pathways Modulated by Ellagic Acid

Ellagic acid exerts its diverse biological effects by modulating several key signaling pathways.

NF-κB Signaling Pathway

The anti-inflammatory effects of ellagic acid are largely mediated through the inhibition of the NF-κB pathway. Under inflammatory conditions, ellagic acid can prevent the degradation of IκBα, thereby inhibiting the nuclear translocation of the p65 subunit of NF-κB and subsequent transcription of pro-inflammatory genes.

Nrf2 Signaling Pathway

Ellagic acid can activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of the cellular antioxidant response. By promoting the nuclear translocation of Nrf2, ellagic acid upregulates the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

PI3K/Akt and VEGF/VEGFR2 Signaling Pathways

In the context of cancer, ellagic acid has been shown to inhibit the PI3K/Akt and VEGF/VEGFR2 signaling pathways, which are crucial for cancer cell survival, proliferation, and angiogenesis.

Experimental Protocols

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol outlines a common method for assessing the free radical scavenging activity of ellagic acid.

-

Reagent Preparation:

-

Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) (e.g., 0.1 mM).

-

Prepare various concentrations of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Ascorbic acid or Trolox can be used as a positive control.

-

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume of the ellagic acid solution (or control/blank) to each well.

-

Add the DPPH solution to each well and mix thoroughly.

-

Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Determine the IC50 value, which is the concentration of ellagic acid required to inhibit 50% of the DPPH radicals.

-

In Vitro Anticancer Activity: MTT Cell Proliferation Assay

This protocol is widely used to assess the effect of ellagic acid on the metabolic activity and proliferation of cancer cells.

-

Cell Culture and Seeding:

-

Culture the desired cancer cell line in appropriate media and conditions.

-

Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of this compound (dissolved in a vehicle like DMSO, with the final concentration of DMSO kept low and consistent across all wells, including the control).

-

Include a vehicle control group.

-

Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours (e.g., 2-4 hours) to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized detergent).

-

Measure the absorbance at a wavelength of approximately 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the control group.

-

Determine the IC50 value, representing the concentration of ellagic acid that reduces cell viability by 50%.

-

Analysis of Protein Expression: Western Blotting for NF-κB Pathway

This protocol allows for the investigation of ellagic acid's effect on the expression and activation of proteins within the NF-κB signaling pathway.

-

Cell Lysis and Protein Quantification:

-

After treating cells with ellagic acid and an inflammatory stimulus (e.g., LPS), lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-IκBα, total IκBα, p65, and a loading control like β-actin or GAPDH).

-

Wash the membrane and incubate with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression or phosphorylation in response to ellagic acid treatment.

-

Conclusion

This compound is a multifaceted phytochemical with a broad spectrum of biological activities that hold significant promise for the prevention and treatment of various chronic diseases. Its well-documented antioxidant, anti-inflammatory, anticancer, neuroprotective, and metabolic regulatory effects are attributed to its ability to modulate key cellular signaling pathways. This technical guide provides a consolidated resource of quantitative data, mechanistic insights, and experimental methodologies to aid researchers and drug development professionals in further exploring the therapeutic potential of this remarkable compound. Further preclinical and clinical investigations are warranted to fully elucidate its efficacy and safety profile for human health applications.

References

- 1. researchgate.net [researchgate.net]

- 2. commerce.bio-rad.com [commerce.bio-rad.com]

- 3. cusabio.com [cusabio.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Ellagic Acid: A Green Multi-Target Weapon That Reduces Oxidative Stress and Inflammation to Prevent and Improve the Condition of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

- 9. Antioxidative Action of Ellagic Acid—A Kinetic DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel Serum-based Approach for Evaluating Phytochemical Polyphenol Ellagic Acid: Antioxidant and Cytotoxic Assessment by DPPH and MTT Assays [arccjournals.com]

- 11. researchgate.net [researchgate.net]

- 12. Neuroprotective Potential of Ellagic Acid: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 14. Protective effects and therapeutic applications of ellagic acid against natural and synthetic toxicants: A review article - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ellagic Acid: A Review on Its Natural Sources, Chemical Stability, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Determining the effect of ellagic acid on the proliferation and migration of pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. The Inhibitory Effect of Ellagic Acid on Cell Growth of Ovarian Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Neuroprotective Potential of Ellagic Acid: A Critical Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. thehealthedgepodcast.com [thehealthedgepodcast.com]

- 25. Effects of Ellagic Acid on Glucose and Lipid Metabolism: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Ellagic Acid Effect on the Components of Metabolic Syndrome, Insulin Sensitivity and Insulin Secretion: A Randomized, Double-Blind, Placebo-Controlled Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

The Antioxidant Mechanisms of Ellagic Acid Dihydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ellagic acid, a naturally occurring polyphenol found in various fruits and nuts, has garnered significant attention for its potent antioxidant properties. This technical guide provides a comprehensive overview of the core antioxidant mechanisms of ellagic acid dihydrate. It delves into its direct free radical scavenging activities, its ability to chelate metal ions, and its indirect antioxidant effects through the modulation of key cellular signaling pathways and antioxidant enzymes. This document summarizes quantitative data from various in vitro and in vivo studies, presents detailed experimental protocols for assessing antioxidant activity, and utilizes visualizations to illustrate complex biological processes, offering a valuable resource for researchers and professionals in the fields of pharmacology, biochemistry, and drug development.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is implicated in the pathogenesis of numerous chronic and degenerative diseases. Ellagic acid (EA) and its hydrated form, this compound, have emerged as promising therapeutic agents due to their robust antioxidant capabilities.[1][2] The unique chemical structure of ellagic acid, featuring four hydroxyl groups and two lactone rings, enables it to effectively neutralize free radicals and modulate cellular redox homeostasis.[3][4] This guide will explore the multifaceted antioxidant mechanisms of this compound, providing a detailed examination of its biochemical interactions and cellular effects.

Direct Antioxidant Mechanisms

This compound exerts its antioxidant effects through several direct mechanisms, primarily involving the donation of hydrogen atoms or electrons to neutralize free radicals and the chelation of pro-oxidant metal ions.

Free Radical Scavenging Activity

Ellagic acid is a potent scavenger of various reactive oxygen and nitrogen species, including the hydroxyl radical (•OH), peroxyl radicals (ROO•), and nitrogen dioxide radicals (NO2•).[5][6] Its high free radical scavenging activity is a key contributor to its protective effects against oxidative damage.[3] The scavenging capacity of ellagic acid is often quantified using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[6][7]

Table 1: Free Radical Scavenging Activity of Ellagic Acid

| Assay | IC50 Value (µg/mL) | Reference Compound | IC50 Value (µg/mL) | Source |

| DPPH | 1.50 | Ascorbic Acid | 2.22 | [8] |

| DPPH | 9.34 ± 0.12 | - | - | [9] |

| DPPH | 3.797 | - | - | [9] |

| ABTS | 0.524 | - | - | [9] |

IC50 value represents the concentration of the compound required to scavenge 50% of the free radicals.

Metal Ion Chelation

Transition metals, such as iron (Fe²⁺) and copper (Cu²⁺), can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. Ellagic acid possesses the ability to chelate these metal ions, thereby preventing them from participating in pro-oxidant reactions.[7] This metal-chelating activity contributes significantly to its overall antioxidant capacity. Studies have shown that ellagic acid can reduce lead residue levels in the kidneys, suggesting a chelating effect.[10]

Indirect Antioxidant Mechanisms

Beyond direct scavenging, this compound modulates endogenous antioxidant defense systems through its influence on cellular signaling pathways and the activity of antioxidant enzymes.

Modulation of Antioxidant Enzymes

Ellagic acid has been shown to enhance the activity of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[11][12][13] These enzymes play a crucial role in detoxifying ROS. SOD catalyzes the dismutation of the superoxide anion (O₂⁻) into hydrogen peroxide (H₂O₂) and molecular oxygen (O₂), while CAT and GPx are responsible for the subsequent detoxification of H₂O₂ to water.[14][15]

Table 2: Effect of Ellagic Acid on Antioxidant Enzyme Activity

| Enzyme | Effect | Model System | Source |

| Superoxide Dismutase (SOD) | Increased activity | V79-4 cells | [13] |

| Superoxide Dismutase (SOD) | Increased activity | d-galactose-induced aging in mice | [1] |

| Catalase (CAT) | Increased activity | V79-4 cells | [13] |

| Catalase (CAT) | Increased activity | d-galactose-induced aging in mice | [1] |

| Glutathione Peroxidase (GPx) | Increased activity | V79-4 cells | [13] |

| Glutathione Peroxidase (GPx) | Increased activity | d-galactose-induced aging in mice | [1] |

Activation of the Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway is a critical regulator of cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of inducers like ellagic acid, Nrf2 dissociates from Keap1 and translocates to the nucleus.[16][17] In the nucleus, Nrf2 binds to the ARE, leading to the transcription of a battery of cytoprotective genes, including those encoding for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[17][18] Ellagic acid has been shown to activate this pathway, thereby enhancing the cell's intrinsic antioxidant capacity.[16][19][20]

Inhibition of Lipid Peroxidation

Lipid peroxidation is a chain reaction of oxidative degradation of lipids, leading to cellular damage. Malondialdehyde (MDA) is a major byproduct of this process and serves as a biomarker of oxidative stress.[21][22] Ellagic acid has been demonstrated to effectively inhibit lipid peroxidation.[7] In vivo studies have shown that supplementation with ellagic acid significantly reduces MDA levels in various tissues.[1][19] For instance, at a concentration of 45 µg/mL, ellagic acid inhibited lipid peroxidation in a linoleic acid emulsion by 71.2%.[7]

Table 3: Effect of Ellagic Acid on Malondialdehyde (MDA) Levels

| Model System | Effect on MDA Levels | Source |

| d-galactose-induced aging in mice brain | Significantly reduced | [1] |

| Paraquat-induced intestinal injury in piglets (serum) | Decreased | [19] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

DPPH Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[23]

Procedure:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727) or ethanol (B145695). The solution should be protected from light.[23]

-

Prepare various concentrations of this compound and a positive control (e.g., ascorbic acid) in a suitable solvent.[23]

-

In a 96-well plate or cuvettes, mix the sample or standard solutions with the DPPH working solution. A blank containing only the solvent and DPPH solution is also prepared.[23][24]

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[23]

-

Measure the absorbance at 517 nm using a spectrophotometer.[23]

-

Calculate the percentage of scavenging activity and determine the IC50 value.[23]

ABTS Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.[25]

Procedure:

-

Generate the ABTS•+ stock solution by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[25][26]

-

Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or water) to obtain a working solution with an absorbance of approximately 0.70 at 734 nm.[27]

-

Prepare a series of dilutions of the this compound and a standard antioxidant (e.g., Trolox).[25]

-

Add a small volume of the standard or sample to the ABTS•+ working solution.[25]

-

After a set incubation time, measure the decrease in absorbance at 734 nm.[25]

-

Plot a standard curve of percentage inhibition versus the concentration of the standard and determine the antioxidant capacity of the samples, often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[25]

Superoxide Dismutase (SOD) Activity Assay

Principle: SOD activity is often measured indirectly. One common method involves the generation of superoxide radicals by a system like xanthine (B1682287)/xanthine oxidase, which then reduce a detector molecule such as nitroblue tetrazolium (NBT). SOD in the sample competes for the superoxide radicals, thereby inhibiting the reduction of the detector molecule.[14]

Procedure:

-

Prepare cell or tissue lysates.[14]

-

Prepare a reaction mixture containing a buffer, xanthine, and NBT.[14]

-

Add the sample lysate to the reaction mixture.

-

Initiate the reaction by adding xanthine oxidase.

-

Incubate at a specific temperature (e.g., 37°C) for a defined period.[28]

-

Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.[28]

-

Calculate the SOD activity based on the inhibition of NBT reduction compared to a control without the sample.[28]

Catalase (CAT) Activity Assay

Principle: CAT activity is determined by measuring the rate of decomposition of hydrogen peroxide (H₂O₂). The remaining H₂O₂ can be reacted with a substance like ammonium (B1175870) molybdate (B1676688) to form a colored complex, which is quantified spectrophotometrically.[28]

Procedure:

-

Prepare cell or tissue lysates.[28]

-

Add the sample to a solution of hydrogen peroxide.[28]

-

Incubate for a specific time.

-

Stop the reaction and add ammonium molybdate to react with the remaining H₂O₂.[28]

-

Measure the absorbance of the resulting colored complex (e.g., at 450 nm).[28]

-

Calculate the CAT activity based on the amount of H₂O₂ decomposed.[28]

Lipid Peroxidation (MDA) Assay

Principle: This assay measures the level of malondialdehyde (MDA), a product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored MDA-TBA adduct. The absorbance of this adduct is measured spectrophotometrically.[22]

Procedure:

-

Homogenize tissue or lyse cells in a suitable buffer containing an antioxidant like butylated hydroxytoluene (BHT) to prevent further lipid peroxidation during the assay.

-

Precipitate proteins using an acid (e.g., phosphotungstic acid).

-

Add TBA solution to the sample and incubate at high temperature (e.g., 95°C) for about an hour.[21]

-

Cool the samples on ice to stop the reaction.[21]

-

Measure the absorbance of the MDA-TBA adduct at approximately 532 nm.[21]

-

Quantify the MDA concentration using a standard curve prepared with a known concentration of MDA.[21]

Visualizations of Mechanisms and Workflows

Signaling Pathway Diagram

Caption: Nrf2-ARE signaling pathway activation by this compound.

Experimental Workflow Diagram

Caption: General experimental workflow for in vitro antioxidant assays.

Conclusion

This compound exhibits a remarkable and multifaceted antioxidant profile, acting through both direct and indirect mechanisms. Its ability to scavenge a wide array of free radicals, chelate pro-oxidant metals, enhance the activity of crucial antioxidant enzymes, and modulate the Nrf2-ARE signaling pathway underscores its potential as a therapeutic agent for mitigating oxidative stress-related pathologies. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of ellagic acid-based interventions. Future studies should continue to explore its bioavailability, metabolic fate, and efficacy in more complex biological systems to fully realize its therapeutic promise.

References

- 1. Neuroprotective Potential of Ellagic Acid: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ellagic Acid: What It Is, How It Works, and Food Sources [healthline.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Free radical studies of ellagic acid, a natural phenolic antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Spectroscopic studies on the antioxidant activity of ellagic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Protective effects and therapeutic applications of ellagic acid against natural and synthetic toxicants: A review article - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ellagic acid: insight into its protective effects in age-associated disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antioxidant and apoptosis-inducing activities of ellagic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Measurement of superoxide dismutase, catalase and glutathione peroxidase in cultured cells and tissue | Springer Nature Experiments [experiments.springernature.com]

- 16. Ellagic acid activates the Keap1-Nrf2-ARE signaling pathway in improving Parkinson's disease: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Ellagic Acid Alleviates Oxidative Stress by Mediating Nrf2 Signaling Pathways and Protects against Paraquat-Induced Intestinal Injury in Piglets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Ellagic acid ameliorates aging-induced renal oxidative damage through upregulating SIRT1 and NRF2 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Determining Oxidative Damage by Lipid Peroxidation Assay in Rat Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 22. arigobio.com [arigobio.com]

- 23. acmeresearchlabs.in [acmeresearchlabs.in]

- 24. Novel Serum-based Approach for Evaluating Phytochemical Polyphenol Ellagic Acid: Antioxidant and Cytotoxic Assessment by DPPH and MTT Assays [arccjournals.com]

- 25. benchchem.com [benchchem.com]

- 26. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 27. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 28. Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assay Protocols for Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

Ellagic Acid Dihydrate: A Technical Guide to Therapeutic Applications

Introduction

Ellagic acid (EA) is a naturally occurring polyphenolic compound found in a variety of fruits and nuts, such as pomegranates, raspberries, strawberries, and walnuts.[1][2] Structurally, it is a dilactone of hexahydroxydiphenic acid, a dimeric derivative of gallic acid.[3] EA has garnered significant attention from the scientific community for its potent antioxidant, anti-inflammatory, and antiproliferative properties, suggesting a wide range of therapeutic applications.[4][5] Research, spanning from in vitro and in vivo models to clinical trials, has explored its potential in oncology, neuroprotection, and the management of metabolic and inflammatory diseases.[3] This technical guide provides a comprehensive overview of the current evidence for the therapeutic applications of ellagic acid, focusing on its mechanisms of action, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways for researchers, scientists, and drug development professionals. A significant challenge in the clinical translation of EA is its poor oral bioavailability, attributed to low aqueous solubility and limited intestinal permeability, classifying it as a Biopharmaceutics Classification System (BCS) Class IV drug.[6][7] Overcoming this hurdle is a key focus of current research.[8]

Anticancer Applications

Ellagic acid exhibits multifaceted anticancer activity through the modulation of numerous cellular and molecular mechanisms, including the induction of apoptosis, inhibition of proliferation, and suppression of angiogenesis and metastasis.[2][9][10]

Mechanisms of Action & Signaling Pathways

Ellagic acid's anticarcinogenic effects are exerted through several key signaling pathways:

-

Inhibition of Angiogenesis (VEGFR-2 Pathway): EA has been shown to directly inhibit the vascular endothelial growth factor receptor 2 (VEGFR-2) tyrosine kinase activity.[11] This blockade disrupts downstream signaling cascades, including the MAPK and PI3K/Akt pathways, which are crucial for endothelial cell proliferation, migration, and tube formation—key steps in angiogenesis.[11]

-

Cell Cycle Arrest (TGF-β/Smad Pathway): In breast cancer cells, EA can induce cell cycle arrest at the G0/G1 phase.[12] This is achieved through the Transforming Growth Factor-β (TGF-β)/Smads signaling system, leading to the upregulation of CDK inhibitors like p21 and p15 (B1577198) and the downregulation of cyclins.[10][12]

-

Induction of Apoptosis: EA promotes apoptosis in various cancer cells by modulating the expression of apoptosis-related proteins. It upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio.[9] This leads to the release of cytochrome c from the mitochondria and the activation of executioner caspases, such as caspase-3.[9][13]

-

Other Pathways: EA also interferes with the Protein Kinase C (PKC) and Nuclear Factor-kappa B (NF-κB) signaling pathways, which are critical for tumor cell proliferation and survival.[9][14]

Quantitative Data on Anticancer Activity

The following table summarizes the effective concentrations and dosages of Ellagic Acid observed in various preclinical studies.

| Cancer Type | Model | Effective Concentration / Dosage | Observed Effect | Reference(s) |

| Osteogenic Sarcoma | HOS Cell Line | IC50 = 6.5 µg/mL | Induction of apoptosis | [9] |

| Pancreatic Cancer | MIA PaCa-2, PANC-1 Cells | 10-50 mM | Stimulation of mitochondrial apoptosis | [9] |

| Ovarian Carcinoma | ES-2, PA-1 Cell Lines | 10-100 μM | Elevation of p53 and p21, apoptosis induction | [9] |

| Prostate Cancer | PLS10 Rat Cell Line | IC50 = 100 µM | Inhibition of proliferation | [9] |

| Breast Cancer | MDA-MB-231 Cells | 10-20 μM | Inhibition of proliferation and migration | [11] |

| Lymphoma | Dalton's Lymphoma Mice | 40-80 mg/kg BW (i.p.) | Downregulation of PKC signaling, increased lifespan | [9] |

| Bladder Cancer | Human Xenograft in Mice | 40 mg/kg BW (i.p.) daily | 61% reduction in tumor volume | [15] |

| Malaria | P. falciparum (in vitro) | IC50 = 105-330 nM | Inhibition of parasite growth | [16] |

| Malaria | P. vinckei petteri (in vivo) | ED50 < 1 mg/kg/day (i.p.) | Curative antiplasmodial activity | [16] |

Experimental Protocols

1.3.1. In Vitro Cell Proliferation (MTT Assay)

-

Objective: To determine the cytotoxic effect of EA on cancer cells.

-

Methodology:

-